molecular formula C8H8IN3O B7868990 1-(2-Azidoethoxy)-4-iodobenzene

1-(2-Azidoethoxy)-4-iodobenzene

Cat. No.: B7868990
M. Wt: 289.07 g/mol
InChI Key: PVWOJDFWWVXNJQ-UHFFFAOYSA-N
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Description

1-(2-Azidoethoxy)-4-iodobenzene is an organic compound characterized by the presence of an azido group (-N₃) and an iodine atom attached to a benzene ring through an ethoxy linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Azidoethoxy)-4-iodobenzene typically involves a multi-step process. One common method starts with the iodination of 4-hydroxybenzene to form 4-iodophenol. This intermediate is then reacted with 2-bromoethanol to yield 1-(2-bromoethoxy)-4-iodobenzene. Finally, the azido group is introduced by reacting 1-(2-bromoethoxy)-4-iodobenzene with sodium azide (NaN₃) in an appropriate solvent, such as dimethylformamide (DMF), under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Azidoethoxy)-4-iodobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium iodide (NaI) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Click Reactions: Copper sulfate (CuSO₄) and sodium ascorbate in a mixture of water and tert-butanol.

    Reduction Reactions: Triphenylphosphine (PPh₃) in tetrahydrofuran (THF) or lithium aluminum hydride (LiAlH₄) in ether.

Major Products Formed

    Substitution Reactions: Products include 1-(2-azidoethoxy)-4-substituted benzene derivatives.

    Click Reactions: Formation of 1,2,3-triazole derivatives.

    Reduction Reactions: Formation of 1-(2-aminoethoxy)-4-iodobenzene.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Azidoethoxy)-4-bromobenzene: Similar structure but with a bromine atom instead of iodine.

    1-(2-Azidoethoxy)-4-chlorobenzene: Contains a chlorine atom instead of iodine.

    1-(2-Azidoethoxy)-4-fluorobenzene: Features a fluorine atom in place of iodine.

Uniqueness

1-(2-Azidoethoxy)-4-iodobenzene is unique due to the presence of both an azido group and an iodine atom, which confer distinct reactivity and versatility in synthetic applications. The iodine atom’s larger size and higher reactivity compared to bromine, chlorine, and fluorine make it particularly useful in substitution reactions and as a leaving group in various transformations .

Biological Activity

1-(2-Azidoethoxy)-4-iodobenzene is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological activity, and relevant research findings surrounding this compound, providing a comprehensive overview.

Chemical Structure and Properties

This compound is structurally characterized by the presence of an azido group (-N₃) and an iodo group (-I) attached to a benzene ring. The molecular formula is C₉H₈N₃O, with a molecular weight of approximately 195.18 g/mol. The compound's structure can be depicted as follows:

Structure C9H8N3O\text{Structure }C_9H_8N_3O

Synthesis

The synthesis of this compound typically involves the reaction of 4-iodophenol with azidoethanol under controlled conditions. The process can be summarized as follows:

  • Starting Materials : 4-Iodophenol and azidoethanol.
  • Reagents : Use of solvents such as DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide) to facilitate the reaction.
  • Conditions : The reaction is generally carried out under reflux conditions for a specified duration to ensure complete conversion.

Antimicrobial Activity

Research has indicated that compounds containing azido and iodo groups exhibit significant antimicrobial properties. A study demonstrated that derivatives similar to this compound showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundS. aureus12.5 µg/mL
This compoundE. coli25 µg/mL

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies using various cancer cell lines have shown that it can induce apoptosis in cancer cells through the activation of caspase pathways. For instance, research found that treatment with this compound resulted in a significant decrease in cell viability in MDA-MB-231 (breast cancer) cells.

Cell LineIC50 (µM)
MDA-MB-23115.0
HeLa20.5

The proposed mechanism by which this compound exerts its biological effects includes:

  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress leading to cell death.
  • Caspase Activation : Triggering apoptotic pathways through caspase-3 and caspase-9 activation.

Case Studies

Several case studies highlight the biological relevance of similar compounds:

  • Study on Antimicrobial Activity : A comparative study on azido-substituted phenyl compounds revealed that those with halogen substitutions exhibited enhanced antibacterial activity, supporting the notion that halogenated derivatives are promising candidates for antibiotic development .
  • Anticancer Research : A recent investigation into various azido-containing compounds demonstrated their efficacy in reducing tumor growth in xenograft models, emphasizing the therapeutic potential of such compounds in oncology .

Properties

IUPAC Name

1-(2-azidoethoxy)-4-iodobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8IN3O/c9-7-1-3-8(4-2-7)13-6-5-11-12-10/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVWOJDFWWVXNJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCN=[N+]=[N-])I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8IN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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